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Introduction
Multidrug resistance (MDR) is a significant challenge in the effective treatment of cancers and

infectious diseases. A primary mechanism underlying MDR is the overexpression of ATP-

binding cassette (ABC) transporters, which function as efflux pumps to actively transport a wide

range of structurally and functionally diverse compounds out of the cell.[1][2][3][4][5] This

process reduces the intracellular concentration of therapeutic agents, diminishing their efficacy.

The three major ABC transporters implicated in MDR are P-glycoprotein (P-gp/ABCB1),

Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1), and Breast Cancer Resistance

Protein (BCRP/ABCG2).[1][2][3]

The assessment of drug efflux is crucial for understanding resistance mechanisms and for the

development of new therapeutic strategies, including the identification of MDR modulators.[6]

Flow cytometry offers a powerful platform for the functional analysis of ABC transporters in

living cells, providing rapid, quantitative, and single-cell level data.[1][7][8][9] This application

note provides a detailed protocol for the use of Ac32Az19, a novel fluorescent probe, to

analyze drug efflux activity mediated by ABC transporters using flow cytometry.

Ac32Az19 is a fluorescent substrate for major ABC transporters. Its favorable uptake and efflux

kinetics, combined with high fluorescence sensitivity, make it a valuable tool for detecting

transporter activity.[1] Cells with high levels of functional transporters will exhibit lower

fluorescence intensity due to the increased efflux of the probe.[1] The use of specific ABC
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transporter inhibitors can confirm the involvement of particular transporters in the efflux of

Ac32Az19.[2]

Principle of the Assay
The Ac32Az19 drug efflux assay is based on the principle of dye accumulation and retention.

[1]

Accumulation Assay: Cells are incubated with Ac32Az19 in the presence or absence of a

known or putative ABC transporter inhibitor. In cells with active efflux pumps, the

accumulation of Ac32Az19 will be low, resulting in low fluorescence. The presence of an

effective inhibitor will block the efflux, leading to increased intracellular accumulation of

Ac32Az19 and higher fluorescence.

Retention Assay: Cells are first loaded with Ac32Az19. After washing, the cells are incubated

in a probe-free medium with or without an inhibitor. The rate of fluorescence decrease is

monitored over time. Cells with active transporters will show a rapid decline in fluorescence

as the probe is pumped out, while the presence of an inhibitor will slow down this process,

resulting in higher fluorescence retention.[1]

This application note will focus on the accumulation assay, which is a common and high-

throughput method for screening transporter modulators.

Signaling Pathway and Experimental Workflow
The following diagrams illustrate the general signaling pathway of drug efflux by ABC

transporters and the experimental workflow for the Ac32Az19 assay.
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Caption: Drug efflux mediated by ABC transporters.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/product/b12414106?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12414106?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start: Cell Culture

Harvest and Prepare
Single-Cell Suspension

Aliquot Cells into
Control and Test Groups

Pre-incubate with
ABC Transporter Inhibitors

(Test Group)

Incubate all groups
with Ac32Az19

Control Group

Wash cells to remove
excess probe

Acquire data on
Flow Cytometer

Analyze Data:
Compare Mean Fluorescence

Intensity (MFI)

End: Determine
Efflux Activity

Click to download full resolution via product page

Caption: Experimental workflow for Ac32Az19 drug efflux assay.
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Materials and Reagents
Cells: Cell lines with known ABC transporter expression (e.g., parental sensitive cells and

their drug-resistant counterparts overexpressing P-gp, MRP1, or BCRP).

Ac32Az19 Fluorescent Probe: (Stock solution prepared in DMSO, store protected from light

at -20°C).

ABC Transporter Inhibitors:

Verapamil or Cyclosporin A (P-gp inhibitors)[10]

MK-571 (MRP1 inhibitor)[9]

Ko143 (BCRP inhibitor)

Cell Culture Medium: Appropriate for the cell lines used.

Phosphate-Buffered Saline (PBS): Calcium and magnesium-free.

Fetal Bovine Serum (FBS)

Trypsin-EDTA (for adherent cells)

Propidium Iodide (PI) or other viability dye: To exclude dead cells.

Flow Cytometer: Equipped with appropriate lasers and filters for Ac32Az19 and the viability

dye.

Experimental Protocols
Cell Preparation

Culture cells to 70-80% confluency under standard conditions.

For adherent cells, wash with PBS and detach using Trypsin-EDTA. For suspension cells,

gently collect the cells.

Resuspend cells in fresh culture medium and perform a cell count.
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Centrifuge the cells at 300 x g for 5 minutes and resuspend in culture medium at a final

concentration of 1 x 10^6 cells/mL.

Ac32Az19 Accumulation Assay
Aliquot 1 mL of the cell suspension into flow cytometry tubes for each condition (e.g.,

unstained control, Ac32Az19 only, Ac32Az19 + inhibitor).

Inhibitor Treatment: To the designated tubes, add the ABC transporter inhibitor at the desired

final concentration. It is recommended to perform a dose-response curve for each inhibitor to

determine the optimal concentration.

Incubate the cells with the inhibitors for 30-60 minutes at 37°C in a 5% CO2 incubator.

Probe Staining: Add Ac32Az19 to all tubes (except the unstained control) to the desired final

concentration. The optimal concentration of Ac32Az19 should be determined empirically for

each cell line.

Incubate the cells for 30-60 minutes at 37°C in a 5% CO2 incubator, protected from light.

Washing: Centrifuge the cells at 300 x g for 5 minutes at 4°C. Discard the supernatant and

resuspend the cell pellet in 1 mL of ice-cold PBS. Repeat the wash step.

Resuspend the final cell pellet in 500 µL of ice-cold PBS.

Viability Staining: Add a viability dye such as Propidium Iodide (PI) just before flow cytometry

analysis to exclude dead cells.

Keep the samples on ice and protected from light until analysis.

Flow Cytometry Analysis
Set up the flow cytometer with the appropriate laser and filter settings for Ac32Az19 and the

viability dye.

Use the unstained cell sample to set the forward scatter (FSC) and side scatter (SSC)

voltages and to define the cell population of interest, excluding debris.
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Use single-stained controls to set up compensation if there is spectral overlap between

Ac32Az19 and the viability dye.

Acquire data for at least 10,000 events within the live-cell gate for each sample.

Analyze the data using appropriate flow cytometry software. Gate on the live, single-cell

population and determine the Mean Fluorescence Intensity (MFI) of Ac32Az19 for each

condition.

Data Presentation and Interpretation
Quantitative data should be summarized in a clear and structured table for easy comparison.

The activity of the efflux pump can be expressed as a fluorescence ratio or an efflux inhibition

index.

Table 1: Mean Fluorescence Intensity (MFI) of Ac32Az19 in Different Cell Lines and Treatment

Conditions

Cell Line Treatment
Ac32Az19 MFI
(Arbitrary Units)

Standard Deviation

Parental (Low Efflux) Ac32Az19 Only 850 45

Parental (Low Efflux) Ac32Az19 + Inhibitor 900 50

Resistant (High Efflux) Ac32Az19 Only 250 30

Resistant (High Efflux)
Ac32Az19 + Inhibitor

A
750 60

Resistant (High Efflux)
Ac32Az19 + Inhibitor

B
270 35

Interpretation:

A lower MFI in the resistant cell line compared to the parental cell line (250 vs. 850) indicates

active efflux of Ac32Az19.
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A significant increase in MFI in the resistant cell line upon treatment with an inhibitor (e.g.,

Inhibitor A, MFI increases from 250 to 750) confirms that the efflux is mediated by the

transporter targeted by that inhibitor.

An insignificant change in MFI with another inhibitor (e.g., Inhibitor B) suggests that the

corresponding transporter is not primarily responsible for Ac32Az19 efflux in this cell line.

Troubleshooting
Issue Possible Cause Solution

Low fluorescence signal

- Insufficient probe

concentration or incubation

time.- High efflux activity.

- Titrate Ac32Az19

concentration and optimize

incubation time.- Use a known

potent inhibitor to confirm the

assay is working.

High background fluorescence
- Incomplete washing.- Probe

precipitation.

- Ensure thorough washing

steps.- Centrifuge the probe

stock solution before use to

remove aggregates.

High cell death - Probe or inhibitor cytotoxicity.

- Perform a toxicity assay to

determine non-toxic

concentrations.- Reduce

incubation times.

Large variability between

replicates

- Inconsistent cell numbers.-

Pipetting errors.

- Ensure accurate cell counting

and pipetting.- Mix cell

suspensions thoroughly before

aliquoting.

Conclusion
The flow cytometry-based drug efflux assay using the fluorescent probe Ac32Az19 provides a

robust and sensitive method for the functional characterization of ABC transporters. This

application note offers a detailed protocol that can be adapted for various cell types and

experimental questions, from screening potential MDR modulators to investigating the
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mechanisms of drug resistance. Careful optimization of experimental parameters and the

inclusion of appropriate controls are essential for obtaining reliable and reproducible results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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